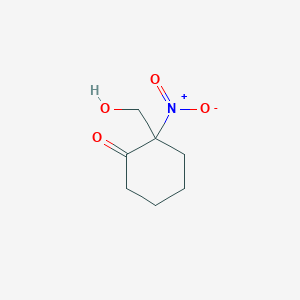
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be achieved through several methodsThis can be done using formaldehyde in the presence of a base such as sodium hydroxide . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-nitrocyclohexan-1-one.
Reduction: 2-(Hydroxymethyl)-2-aminocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be compared with similar compounds such as:
2-(Hydroxymethyl)-2-nitrocyclopentan-1-one: Similar structure but with a five-membered ring, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)-2-nitrobenzene: Contains an aromatic ring, which significantly alters its chemical behavior and applications.
2-(Hydroxymethyl)-2-nitrobutane: A linear compound with different steric and electronic properties.
The uniqueness of this compound lies in its combination of a cyclohexanone ring with both hydroxymethyl and nitro groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
88226-39-5 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO4/c9-5-7(8(11)12)4-2-1-3-6(7)10/h9H,1-5H2 |
InChI Key |
KZPGVNDWANKMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



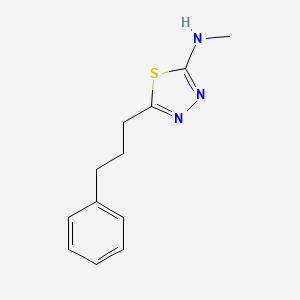
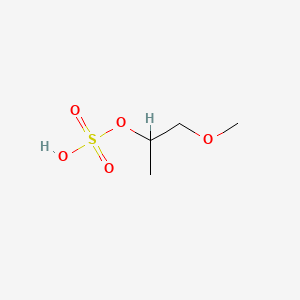
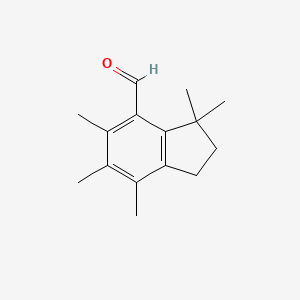
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

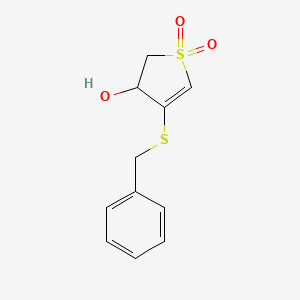

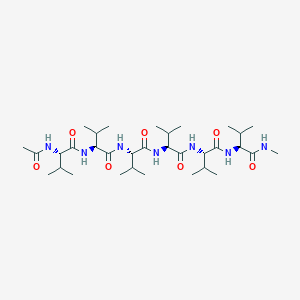
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
